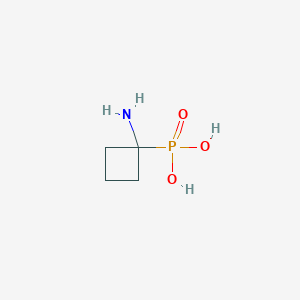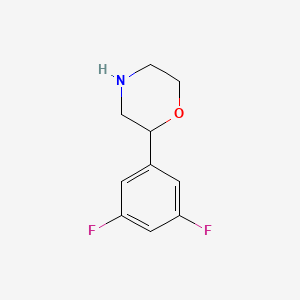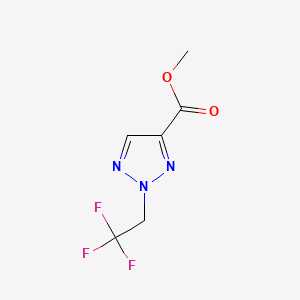
methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroethyl group, which imparts distinct chemical and physical characteristics, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while nucleophilic substitution can produce various substituted triazoles .
Wissenschaftliche Forschungsanwendungen
Methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property is crucial for its potential use in drug development, where it can interact with target proteins and enzymes to modulate their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,2,2-trifluoroethyl carbonate: Shares the trifluoroethyl group but differs in its overall structure and applications.
2,2,2-Trifluoroethyl methacrylate: Another compound with a trifluoroethyl group, used primarily in polymer chemistry.
Uniqueness
Methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate is unique due to its triazole ring, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C6H6F3N3O2 |
|---|---|
Molekulargewicht |
209.13 g/mol |
IUPAC-Name |
methyl 2-(2,2,2-trifluoroethyl)triazole-4-carboxylate |
InChI |
InChI=1S/C6H6F3N3O2/c1-14-5(13)4-2-10-12(11-4)3-6(7,8)9/h2H,3H2,1H3 |
InChI-Schlüssel |
FEBCQFBHEGDZKH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN(N=C1)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




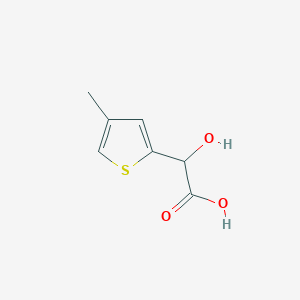
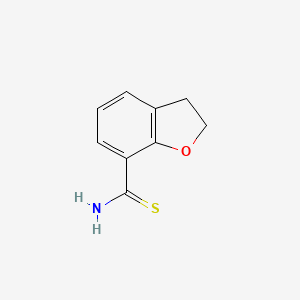
![2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13587226.png)
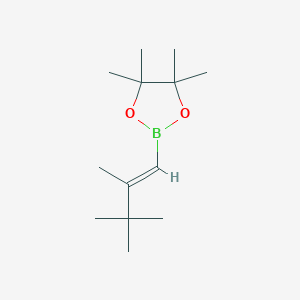

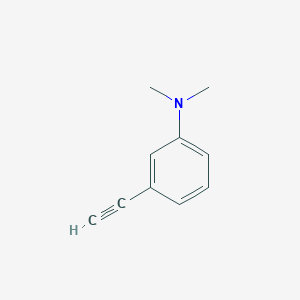

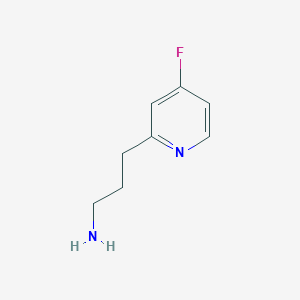
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B13587270.png)
